molecular formula C22H20FN3O2S2 B2359369 2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 763127-10-2

2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2359369
CAS No.: 763127-10-2
M. Wt: 441.54
InChI Key: REIDQYYCAMYGDE-UHFFFAOYSA-N
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Description

This compound features a unique structure combining a 4-fluoroanilino carbothioyl moiety, a phenylsulfanyl linker, and an N-(4-methoxyphenyl)acetamide group. Its molecular formula is C₂₀H₁₉FN₃O₂S₂, with a molecular weight of 424.51 g/mol.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfanyl-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S2/c1-28-19-10-6-16(7-11-19)24-21(27)14-30-20-12-8-18(9-13-20)26-22(29)25-17-4-2-15(23)3-5-17/h2-13H,14H2,1H3,(H,24,27)(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIDQYYCAMYGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763127-10-2
Record name 2-((4-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)PH)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

2-[(4-{[(4-Fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, also known by its CAS number 763127-10-2, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Fluoroaniline moiety : Contributes to its reactivity and potential pharmacological properties.
  • Carbothioamide group : May influence interactions with biological targets.
  • Methoxyphenyl acetamide : Known for its analgesic and anti-inflammatory properties.

The molecular formula is C22H20FN3O2S2C_{22}H_{20}FN_{3}O_{2}S_{2}, with a molecular weight of approximately 441.54 g/mol .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential mechanisms of action:

  • Anticancer Activity : Preliminary studies indicate that derivatives of compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. The presence of the fluoroaniline group may enhance this activity by interfering with cellular pathways involved in proliferation and survival .
  • Antimicrobial Properties : Some studies have reported that compounds with similar structures possess antimicrobial effects, potentially acting against bacterial and fungal infections. The thioamide linkage may play a critical role in this activity .
  • Analgesic Effects : The methoxyphenyl acetamide component is known for analgesic properties, suggesting that this compound may also exhibit pain-relieving effects, although specific studies are needed to confirm this .

Case Studies and Experimental Data

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency .
  • Antimicrobial Testing :
    • The compound showed significant activity against Staphylococcus aureus and Escherichia coli in preliminary tests, with minimum inhibitory concentrations (MICs) as low as 15 µg/mL. This suggests potential for development as an antimicrobial agent .
  • Mechanistic Studies :
    • Research indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, although detailed mechanistic studies are still required to elucidate these pathways fully .

Data Tables

PropertyValue
Molecular FormulaC22H20FN3O2S2
Molecular Weight441.54 g/mol
CAS Number763127-10-2
Anticancer IC5010-30 µM
Antimicrobial MIC15 µg/mL

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound is in medicinal chemistry, where it serves as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the fluorine atom in the aniline group enhances the lipophilicity and bioavailability of the molecule, potentially increasing its efficacy against cancer cells.

  • Case Study : A related compound demonstrated an IC50 value of less than 1 μg/mL against HT29 colon cancer cells, indicating strong growth inhibition. The structural modifications in this class of compounds can lead to enhanced cytotoxicity due to improved interactions with cellular targets.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity, particularly against resistant strains of bacteria.

Data Table: Antimicrobial Efficacy

Activity Type Target Pathogen MIC (μg/mL) Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Effective against biofilm formation
AntimicrobialEscherichia coli0.50 - 1.00Synergistic effects noted

Biomedicine Applications

In biomedicine, this compound may serve as a lead for developing new therapeutic agents targeting specific diseases, including tuberculosis and other infectious diseases.

Tuberculosis Research

The structural characteristics of this compound suggest potential activity against Mycobacterium tuberculosis. Research on similar derivatives has shown promising results in inhibiting the growth of this pathogen.

  • Case Study : A study on related compounds found that modifications could yield derivatives with MIC values as low as 4 μg/mL against M. tuberculosis, highlighting the potential for further development in treating resistant strains.

Chemical Reagent and Experimental Use

This compound is also utilized as a chemical reagent in various laboratory settings for biological experiments and synthesis processes.

Synthesis Applications

Due to its unique functional groups, it can be employed in synthetic chemistry to create new derivatives with tailored properties for specific applications in drug discovery.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, which influence their physicochemical and biological properties. Below is a comparative analysis of key compounds:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound : 2-[(4-{[(4-Fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 4-fluoroanilino carbothioyl, phenylsulfanyl, 4-methoxyphenyl acetamide C₂₀H₁₉FN₃O₂S₂ 424.51 Potential antimicrobial activity (inferred)
CDD-934506 : 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide 1,3,4-oxadiazole, 4-nitrophenyl, 4-methoxyphenyl C₁₇H₁₄N₄O₄S 386.38 Inhibits Mycobacterium tuberculosis enzymes
GSK1570606A : 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Thiazole-pyridine hybrid, 4-fluorophenyl C₁₆H₁₂FN₃OS 313.35 Anticancer and kinase inhibition
: 2-{5-Amino-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-N-(4-methoxyphenyl)acetamide Pyrazole core, sulfonyl group, 4-methylphenyl, 4-methoxyphenyl C₂₃H₂₁FN₆O₃S 504.51 Enhanced solubility due to sulfonyl group
: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2-Aminophenyl sulfanyl, 4-methoxyphenyl C₁₅H₁₅N₂O₂S 295.36 Antimicrobial activity demonstrated
: N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide Sulfamoyl bridge, 4-methoxyphenyl C₁₅H₁₆N₂O₄S 320.36 Intermediate for heterocyclic synthesis

Physicochemical Properties

  • Solubility : The sulfonyl group in increases polarity and aqueous solubility compared to the sulfanyl group in the target compound .
  • Melting Points : Analogs with simpler structures (e.g., ) exhibit lower melting points (~112–135°C) due to reduced molecular complexity, while bulkier derivatives (e.g., ) show higher thermal stability .
  • Hydrogen Bonding : The carbothioyl group in the target compound enables stronger hydrogen bonding compared to acetamide derivatives lacking this moiety (e.g., ) .

Functional Group Impact on Activity

  • Fluorine Substitution: The 4-fluoroanilino group in the target compound and GSK1570606A enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes .
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups (target compound, ) offer redox activity, whereas sulfonyl groups ( ) improve stability and electron-withdrawing effects .

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